![molecular formula C17H12FN3O3 B2757927 (2E)-2-[(3-fluorobenzoyl)hydrazono]-2H-chromene-3-carboxamide CAS No. 324063-79-8](/img/structure/B2757927.png)
(2E)-2-[(3-fluorobenzoyl)hydrazono]-2H-chromene-3-carboxamide
Übersicht
Beschreibung
(2E)-2-[(3-fluorobenzoyl)hydrazono]-2H-chromene-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as FC-1, and it belongs to the class of chromene derivatives.
Wissenschaftliche Forschungsanwendungen
- Anticancer Potential : Researchers have investigated the anticancer activity of this compound due to its structural resemblance to chromene derivatives. It may inhibit tumor growth or induce apoptosis in cancer cells .
- Anti-inflammatory Effects : The compound’s hydrazinylidene moiety suggests potential anti-inflammatory properties. It could be explored as a lead compound for developing novel anti-inflammatory drugs .
- Hydrazinylidene Ligand : The hydrazinylidene group in this compound can serve as a ligand in coordination chemistry. It may participate in metal-catalyzed reactions or form complexes with transition metals .
- Building Block for Heterocyclic Compounds : Researchers can use this compound as a building block to synthesize various heterocyclic derivatives, which find applications in materials science and pharmaceuticals .
- Fluorescent Properties : The chromene core contributes to the compound’s fluorescence. Scientists can explore its photophysical properties for applications in sensors, imaging, or optoelectronic devices .
- Dye Sensitizers for Solar Cells : Chromene-based compounds have been investigated as dye sensitizers in dye-sensitized solar cells (DSSCs). This compound’s absorption properties could enhance solar cell efficiency .
- Quantum Chemical Studies : Researchers can perform computational studies to understand the electronic structure, stability, and reactivity of this compound. Density functional theory (DFT) calculations can provide insights into its behavior .
- Enzyme Inhibitors : The compound’s unique structure may interact with enzymes, making it a potential enzyme inhibitor. Researchers can explore its effects on specific enzymes involved in disease pathways .
- ADME Properties : Investigating the compound’s absorption, distribution, metabolism, and excretion (ADME) properties is crucial for drug development. Researchers can assess its pharmacokinetic profile .
- Toxicity Studies : Preclinical studies can evaluate the compound’s safety and potential toxicity profiles .
Medicinal Chemistry and Drug Development
Organic Synthesis and Chemical Reactions
Materials Science and Photophysics
Computational Chemistry and Molecular Modeling
Biological Activity and Enzyme Inhibition
Pharmacokinetics and Toxicology
Eigenschaften
IUPAC Name |
(2E)-2-[(3-fluorobenzoyl)hydrazinylidene]chromene-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O3/c18-12-6-3-5-11(8-12)16(23)20-21-17-13(15(19)22)9-10-4-1-2-7-14(10)24-17/h1-9H,(H2,19,22)(H,20,23)/b21-17+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIAIQYJNYXIDN-HEHNFIMWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=NNC(=O)C3=CC(=CC=C3)F)O2)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(/C(=N\NC(=O)C3=CC(=CC=C3)F)/O2)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801327182 | |
Record name | (2E)-2-[(3-fluorobenzoyl)hydrazinylidene]chromene-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801327182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49679825 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2E)-2-[(3-fluorobenzoyl)hydrazinylidene]chromene-3-carboxamide | |
CAS RN |
324063-79-8 | |
Record name | (2E)-2-[(3-fluorobenzoyl)hydrazinylidene]chromene-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801327182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.